![molecular formula C19H23N3O B4650542 4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4650542.png)
4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide
Description
Synthesis Analysis
The synthesis of derivatives of piperidine, including compounds similar to 4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide, involves complex chemical reactions aiming to enhance their bioactive properties. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized, showing significant anti-acetylcholinesterase activity, hinting at the complex synthesis process involved in producing such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
Theoretical studies have been conducted on compounds structurally related to 4-(1-piperidinylmethyl)-N-(3-pyridinylmethyl)benzamide, revealing insights into their conformation and potential interactions with biological targets. For example, theoretical conformational analysis of dopamine antagonistic benzamide drugs provides insights into the pharmacologically active conformers and their modes of interaction with receptors (van de Waterbeemd & Testa, 1983).
Chemical Reactions and Properties
Chemical reactions and properties of piperidine derivatives are pivotal in understanding their functional capabilities. For instance, various derivatives have been explored for their anti-acetylcholinesterase activity, which is crucial for developing antidementia agents. The molecular interaction studies of these compounds with receptors highlight the significance of their chemical structure in therapeutic applications (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives are crucial for their practical applications. Studies on the crystalline structure and surface analysis of related compounds offer valuable information on their stability, solubility, and formulation potential. For example, the crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative reveals insights into the orientation of molecular components and their implications for drug design (Artheswari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to biological targets, are essential for the development of therapeutically relevant compounds. The synthesis and receptor binding studies of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives demonstrate the intricate relationship between chemical structure and neuroleptic activities, providing a foundation for further exploration of piperidine derivatives in medical research (Remy et al., 1983).
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-17-5-4-10-20-13-17)18-8-6-16(7-9-18)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14-15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVATPOEYSQDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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